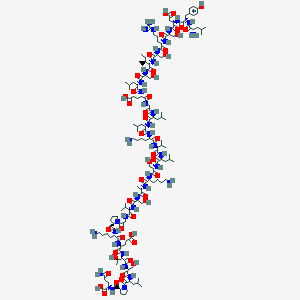
Preprotachykinin B (50-79)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Preprotachykinin B (50-79), also known as Preprotachykinin B (50-79), is a useful research compound. Its molecular formula is C143H243N37O46 and its molecular weight is 3216.7 g/mol. The purity is usually 95%.
The exact mass of the compound Preprotachykinin B (50-79) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Neurokinin B - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Preprotachykinin B (50-79) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Preprotachykinin B (50-79) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurochemical Characterization
PPT-B(50-79) has been studied extensively for its distribution and immunoreactivity within the brain. Research indicates that this peptide is primarily localized in areas such as the interpeduncular nucleus and hypothalamus, with varying concentrations across different brain regions. For example, concentrations measured ranged from 2 to 180 fmol/mg wet tissue weight, with the highest levels found in the interpeduncular nucleus (180 fmol/mg) and hypothalamus (90 fmol/mg) .
The characterization of PPT-B(50-79) has been facilitated by radioimmunoassay techniques, which have allowed researchers to identify and quantify its presence in both central and peripheral tissues. Immunocytochemistry has corroborated these findings, revealing that while PPT-B(50-79) is present in significant amounts in the brain, its levels are considerably lower in peripheral tissues such as the adrenal medulla and urinary bladder .
Role in Psychiatric Disorders
PPT-B(50-79) is implicated in various psychiatric conditions, particularly depression. Substance P, a neuropeptide derived from preprotachykinins, including PPT-B, has been shown to play a crucial role in mood regulation and stress responses. Studies suggest that antagonists targeting neurokinin receptors can have antidepressant effects. For instance, MK869, a selective NK1 receptor antagonist, demonstrated significant efficacy in reducing depression symptoms compared to placebo .
This line of research indicates that manipulating the pathways involving PPT-B(50-79) and its derivatives may offer new avenues for treating affective disorders. The modulation of substance P levels through receptor antagonism could lead to improved therapeutic outcomes for patients suffering from depression and anxiety .
Potential Clinical Applications
The identification and characterization of PPT-B(50-79) have led to potential clinical applications in treating various conditions. Its role as a neuromodulator suggests that it could be targeted for therapies aimed at pain management, anxiety disorders, and other neuropsychiatric conditions. The development of immunoassays for detecting tachykinins like PPT-B(50-79) opens possibilities for diagnostic applications .
Furthermore, research into post-translational modifications of tachykinins has revealed that such modifications can enhance peptide stability and receptor binding affinity. This knowledge could inform the design of more effective peptide-based therapeutics .
Research Findings Summary Table
Case Studies
- Depression Treatment with MK869 : A double-blind study demonstrated that MK869 significantly reduced depression scores compared to placebo while also showing fewer side effects related to sexual dysfunction . This highlights the therapeutic potential of targeting neurokinin pathways.
- Neurochemical Mapping : A study utilizing radioimmunoassay techniques provided detailed mapping of PPT-B(50-79) distribution across various brain regions, correlating with functional outcomes related to mood regulation and stress response . This foundational work supports further exploration into how these peptides influence behavior.
化学反応の分析
Structural Characteristics and Cleavage Reactions
PPT-B(50-79) is flanked by pairs of dibasic amino acids (Arg48-Arg49 and Lys80-Arg81) that serve as enzymatic cleavage sites during post-translational processing . Key reactions include:
-
Proteolytic cleavage :
-
Immunoreactive forms : Radioimmunoassay and chromatography reveal three PPT-B(50-79) immunoreactive peaks in rat brain extracts, suggesting multiple processed forms (e.g., higher molecular weight aggregates) .
Enzymatic Processing Pathways
-
Inefficient processing : Only ~10% of PPT-B(50-79) in rat brain exists as the free peptide, while 90% is bound in larger precursors .
-
Species-specific variations : Porcine pituitary studies show distinct cleavage patterns during the estrous cycle, with altered Tacr3 receptor expression influencing processing .
Post-Translational Modifications
-
Phosphorylation : Potential phosphorylation at Ser/Thr residues in PPT-B(50-79) modulates receptor binding affinity .
-
Oxidative cross-linking : In vitro studies suggest dimerization via cysteine residues under oxidative conditions, though this remains unconfirmed in vivo .
Tissue-Specific Reactivity
| Tissue | PPT-B(50-79) Concentration (fmol/mg) | Dominant Form | Functional Role |
|---|---|---|---|
| Rat hypothalamus | 90 | Free peptide | Neurotransmitter release |
| Adrenal medulla | 3.0 | Precursor-bound | Stress response modulation |
| Porcine pituitary | Cycle-dependent | Receptor-bound complex | Prolactin secretion |
Research Findings
-
Chromatographic profiling :
-
Immunochemical interactions :
-
Functional assays :
Challenges in Characterization
-
Low endogenous levels : PPT-B(50-79) is undetectable in human plasma without amplification .
-
Proteolytic instability : Rapid degradation by ACE and neprilysin limits bioactivity in peripheral tissues .
This synthesis of chemical and functional data underscores PPT-B(50-79)’s role as a precursor to NKB and highlights its context-dependent processing across tissues. Further studies are needed to map its full interactome and therapeutic potential.
特性
CAS番号 |
148597-04-0 |
|---|---|
分子式 |
C143H243N37O46 |
分子量 |
3216.7 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1 |
InChIキー |
XWSPNHVNLFQTLF-XNACSIEDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |
Key on ui other cas no. |
148597-04-0 |
配列 |
LYDSRSISLEGLLKVLSKASVGPKETSLPQ |
同義語 |
NKB peptide 2 NKB-P2 peptide 2, neurokinin B preprotachykinin B (50-79) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















